1,3-DIMETHYL-5-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE
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Overview
Description
1,3-DIMETHYL-5-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with methyl and phenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. The choice of raw materials and reaction pathways is optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1,3-DIMETHYL-5-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives with different substituents. Examples include:
- 1,3-Dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione
- 8-methyl-1,3-diphenyl-5-piperidino-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione
Uniqueness
1,3-DIMETHYL-5-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,3-dimethyl-5-(3-methylphenyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-9-5-4-6-10(7-9)11-8-12(20)17-14-13(11)15(21)19(3)16(22)18(14)2/h4-7,11H,8H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNYLAHLAOHSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC3=C2C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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